Product packaging for imidazo[4,3-b][1,3]thiazol-5-amine(Cat. No.:CAS No. 1368884-11-0)

imidazo[4,3-b][1,3]thiazol-5-amine

Cat. No.: B2633958
CAS No.: 1368884-11-0
M. Wt: 139.18
InChI Key: TYKZEKKKLRWYAO-UHFFFAOYSA-N
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Description

Imidazo[4,3-b][1,3]thiazol-5-amine is a nitrogen-rich heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. As part of the imidazothiazole family, which is characterized by a fused imidazole and thiazole ring system , this amine-functionalized derivative is a valuable precursor for the development of novel bioactive molecules. Research into structurally similar imidazo[2,1-b][1,3,4]thiadiazole compounds has demonstrated a wide spectrum of biological activities, suggesting potential research applications for this core structure in developing antimicrobial, anticancer, and anti-inflammatory agents . The primary amine group at the 5-position provides a reactive handle for further chemical modification, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies and high-throughput screening. This compound is offered for research and development use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3S B2633958 imidazo[4,3-b][1,3]thiazol-5-amine CAS No. 1368884-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c6-5-7-3-4-8(5)1-2-9-4/h1-3H,(H2,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKZEKKKLRWYAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=CN=C(N21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Imidazole Thiazole Fused Heterocycles in Contemporary Chemical Research

Imidazole-thiazole fused heterocycles are prominent in contemporary chemical research due to their diverse biological activities and wide-ranging applications. These scaffolds are integral to many compounds with potential therapeutic uses.

The fusion of imidazole (B134444) and thiazole (B1198619) rings creates a unique chemical architecture that is a cornerstone in the development of novel compounds. nih.govnih.gov Imidazole itself is a five-membered heterocyclic ring with two nitrogen atoms and is a fundamental component of many biological molecules, including the amino acid histidine and purines in DNA. researchgate.net Its derivatives are known to exhibit a wide array of biological effects, such as anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com

Similarly, the thiazole ring, a five-membered ring containing sulfur and nitrogen, is present in numerous natural products and synthetic compounds with significant pharmacological activities. nih.gov Derivatives of thiazole have demonstrated antifungal, antibacterial, anti-inflammatory, and anticancer properties. nih.gov The combination of these two pharmacologically important rings into a fused system often leads to compounds with enhanced or novel biological activities. nih.gov

An Overview of the Imidazo 4,3 B Sigmaaldrich.comrsc.orgthiazole Scaffold in Heterocyclic Chemistry

The imidazo[4,3-b] sigmaaldrich.comrsc.orgthiazole (B1198619) scaffold is a specific arrangement of fused imidazole (B134444) and thiazole rings that forms a bridgehead nitrogen heterocycle. This structural motif is of high interest due to its presence in a multitude of natural products and synthetically derived compounds with potential biological activities, including anticancer and antibacterial properties. nih.gov

The core structure consists of an imidazole ring fused to a thiazole ring, sharing a nitrogen and a carbon atom. This fusion creates a bicyclic system with a nitrogen atom at the bridgehead, a position where the two rings are joined. The specific isomer, imidazo[4,3-b] sigmaaldrich.comrsc.orgthiazole, dictates the precise connectivity of the atoms in the fused system. The amine group at the 5-position of this scaffold provides a key site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

The synthesis of related imidazo[2,1-b] sigmaaldrich.comrsc.orgnih.govthiadiazole systems, which also feature a fused imidazole ring, often involves the cyclization of a 2-aminothiadiazole derivative with an α-haloketone. mdpi.com This general approach highlights a common strategy for constructing such fused heterocyclic systems.

Academic Research Scope and Current Challenges in the Field

De Novo Synthesis Approaches to the Imidazo[4,3-b]nih.govduke.eduthiazole Core

The de novo synthesis, or the construction of the heterocyclic core from simpler, often acyclic precursors, is fundamental. For the imidazo[4,3-b] nih.govduke.eduthiazole (B1198619) scaffold, this typically involves the sequential or one-pot formation of the imidazole (B134444) and thiazole rings.

The formation of the fused bicyclic system is most commonly achieved through cyclization reactions. A prevalent strategy for analogous imidazothiazole systems involves the reaction of a functionalized imidazole precursor with a reagent that builds the thiazole ring. For the imidazo[4,3-b] nih.govduke.eduthiazole core, a logical approach is the cyclization of a 4-mercaptoimidazole derivative.

One effective method for creating fused imidazole rings is the Marckwald reaction, which involves reacting α-amino carbonyl compounds with thiocyanates to yield imidazole-2-thiones. nih.gov These intermediates can then be further manipulated. A parallel strategy for the target scaffold would involve an appropriately substituted 4-mercaptoimidazole reacting with a two-carbon synthon, such as an α-haloketone or α-haloacetal, leading to the closure of the thiazole ring. The reaction of ortho-aminothiophenols with aldehydes, promoted by agents like chlorotrimethylsilane, provides a template for such cyclocondensations to form fused thiazole rings. organic-chemistry.org The reactivity of mercaptonitriles, which can undergo cyclization under various conditions, also presents a potential pathway for forming the thiazole portion of the scaffold. rsc.org

Reaction TypePrecursorsKey ReagentsProductRef.
Marckwald-type Synthesisα-Amino ketonesPotassium thiocyanateImidazole-2-thiones nih.gov
Cyclocondensationo-Aminothiophenol, AldehydesChlorotrimethylsilane (TMSCl)Benzothiazoles organic-chemistry.org
Hantzsch-type Thiazole Synthesis2-Aminothiazole, α-haloketoneBaseImidazo[2,1-b]thiazole (B1210989) researchgate.net
Intramolecular CyclizationMercaptonitrilesAcid/BaseFused Thiazoles rsc.org

The success of any de novo synthesis hinges on the rational design and availability of the starting materials. For the imidazo[4,3-b] nih.govduke.eduthiazole core, the key precursor is a suitably substituted imidazole. The synthesis of 4-mercaptoimidazole, a crucial building block, is of significant interest. rsc.org

General strategies for imidazole synthesis often start with dicarbonyl compounds, ammonia, and an aldehyde. To achieve the specific substitution pattern required for the target scaffold, precursors like α-amino ketones or α-amino acetals are valuable. nih.gov These can be cyclized to form the imidazole ring, which is then further functionalized in preparation for the thiazole ring fusion. For instance, an imidazole ring can be constructed and subsequently halogenated or converted to a thiol at the 4-position, setting the stage for the annulation of the thiazole ring. The synthesis of 2-amino-1,3,4-thiadiazoles from carboxylic acids and thiosemicarbazide (B42300) is a well-established route for creating sulfur-containing heterocyclic precursors that can be adapted for these strategies. mdpi.commdpi.com

Achieving regiochemical control is a critical challenge in the synthesis of fused heterocyclic systems like imidazo[4,3-b] nih.govduke.eduthiazole, as alternative fusions (e.g., imidazo[5,1-b]thiazole) are possible. The choice of precursors and reaction conditions dictates the regiochemical outcome. For example, the direct arylation of 1-aryl-1H-imidazoles has been shown to proceed with high regioselectivity, favoring substitution at the C-5 position, which can then be used to build the fused ring. nih.gov

The synthesis of related systems like pyrrolo[1,2-a]imidazoles and imidazo[1,2-a]pyridines has been achieved with high regioselectivity through aza-ene additions and cyclo-condensation reactions, highlighting that careful selection of reaction pathways can control the final architecture. duke.edu The fusion of two heterocycles can be directed by the inherent reactivity of the positions on the starting ring and the nature of the cyclizing agent. nih.gov For the synthesis of the imidazo[4,3-b] nih.govduke.eduthiazole core, starting with a 4,5-disubstituted imidazole where one substituent is a leaving group and the other is the nucleophilic thiol would be a key strategy to ensure the desired [4,3-b] fusion.

Functionalization and Derivatization Strategies of the Core Structure

Once the core imidazo[4,3-b] nih.govduke.eduthiazole scaffold is synthesized, further modifications are necessary to arrive at the target compound, imidazo[4,3-b] nih.govduke.eduthiazol-5-amine, and its analogs.

Introducing an amino group at the C-5 position is a key transformation. In analogous systems like imidazo[2,1-b]-1,3,4-thiadiazoles, electrophilic substitution reactions are known to occur at the C-5 position. mdpi.com This suggests a potential route via nitration of the C-5 position followed by reduction to the amine. Direct C-H amination is also a powerful tool in modern organic synthesis. For instance, aryl ketones have been successfully α-aminated using a copper catalyst to form imidazolinones, demonstrating the feasibility of direct C-N bond formation on related heterocyclic precursors. nih.gov Electrochemical C-H/N-H cross-coupling reactions have also been employed for the amination of imidazo[1,2-a]pyridines. researchgate.net

Once the 5-amino group is installed, it can be readily converted into a variety of amides. Standard acylation procedures, such as reaction with acyl chlorides or carboxylic acids using coupling agents (like EDCI), are effective. nih.govmdpi.com These methods have been broadly applied to 2-aminothiazoles and other amino-heterocycles to generate libraries of amide derivatives. nih.govmdpi.comnih.gov

FunctionalizationSubstrateReagentsProductRef.
Electrophilic SubstitutionImidazo[2,1-b]-1,3,4-thiadiazoleElectrophile (e.g., Br₂)5-Bromo-imidazo[2,1-b]-1,3,4-thiadiazole mdpi.com
Amide Coupling2-AminothiazoleCarboxylic Acid, EDCI2-Acylaminothiazole mdpi.com
Amide Coupling2-AminothiazoleAcyl Halide, Pyridine (B92270)2-Acylaminothiazole nih.gov
C-H AminationAryl KetoneDiazeridinone, CuClImidazolinone nih.gov

Palladium-catalyzed cross-coupling reactions are indispensable for introducing aryl, vinyl, and alkynyl substituents onto heterocyclic cores. To employ these methods, a halogenated version of the imidazo[4,3-b] nih.govduke.eduthiazole scaffold is required, for instance, a 5-bromo or 5-iodo derivative.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, is a robust method for forming carbon-carbon bonds. libretexts.orgyoutube.comyoutube.com Its application to thiazole derivatives is well-documented, with microwave-assisted protocols in aqueous media offering efficient and green synthetic routes. rsc.org The use of stable N-methyliminodiacetic acid (MIDA) boronates has further expanded the scope of Suzuki couplings, allowing for reactions to be performed in water at room temperature. nih.gov

The Sonogashira coupling reaction is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst under mild, basic conditions. wikipedia.orgorganic-chemistry.org This reaction is highly effective for installing alkynyl moieties, which can serve as versatile handles for further chemical transformations. wikipedia.org Copper-free Sonogashira variants have also been developed, broadening the reaction's applicability. nih.gov These established cross-coupling methodologies could be readily applied to a halogenated imidazo[4,3-b] nih.govduke.eduthiazole core to generate a diverse library of substituted analogs.

Heterocyclic Ring Modifications and Peripheral Substitutions

While direct ring modification studies on the imidazo[4,3-b] durham.ac.ukresearchgate.netthiazol-5-amine core are not extensively documented, research on related fused imidazole-thiazole systems provides insights into potential synthetic transformations. For instance, skeletal rearrangements and ring expansions have been observed in analogous structures like imidazo[4,5-e]thiazolo[2,3-c] durham.ac.ukresearchgate.netresearchgate.nettriazines, which can be converted to imidazo[4,5-e] durham.ac.ukresearchgate.netthiazino[2,3-c] durham.ac.ukresearchgate.netresearchgate.nettriazines through a base-induced cascade of hydrolysis and rearrangement. nih.govnih.gov This suggests that the imidazo[4,3-b] durham.ac.ukresearchgate.netthiazole skeleton may also be amenable to such transformations under specific conditions, potentially leading to novel heterocyclic frameworks.

Peripheral substitutions on the imidazo[4,3-b] durham.ac.ukresearchgate.netthiazole ring system are crucial for modulating the physicochemical and pharmacological properties of the molecule. Based on the chemistry of related imidazo[2,1-b] durham.ac.ukresearchgate.netresearchgate.netthiadiazoles, electrophilic substitution reactions are expected to be a viable strategy for introducing a variety of functional groups. jocpr.com The presence of the amine group at the 5-position in the target molecule offers a reactive handle for a wide array of chemical modifications, including acylation, alkylation, and the formation of Schiff bases, thereby allowing for the generation of a diverse library of derivatives.

Advanced Synthetic Techniques and Green Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of efficient, environmentally benign, and sustainable methods. The synthesis of imidazo[4,3-b] durham.ac.ukresearchgate.netthiazol-5-amine and its analogs can benefit significantly from the application of such advanced techniques.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enhancing product purity. nih.gov The application of microwave irradiation has been successfully demonstrated in the synthesis of various related heterocyclic systems, including imidazo[2,1-b] durham.ac.ukresearchgate.netresearchgate.netthiadiazoles and imidazo[1,2-a]pyrimidines. researchgate.netnih.gov For instance, the condensation of 2-amino-1,3,4-thiadiazoles with α-haloketones to form the imidazo[2,1-b] durham.ac.ukresearchgate.netresearchgate.netthiadiazole core is significantly expedited under microwave conditions. researchgate.net It is highly probable that the synthesis of the imidazo[4,3-b] durham.ac.ukresearchgate.netthiazole scaffold could be similarly optimized using this technology, leading to shorter reaction times and increased efficiency.

A comparative study on the synthesis of certain imidazoles showed a dramatic reduction in reaction time from 36 hours under conventional heating to just minutes with microwave assistance, along with an increase in yield. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of an Imidazole Derivative

MethodReaction TimeYield
Conventional Heating36 hours30%
Microwave Irradiation30 minutes80%

This table illustrates the potential benefits of applying microwave-assisted synthesis to the preparation of related heterocyclic compounds.

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automated, scalable production. durham.ac.uk While specific applications of flow chemistry for the synthesis of imidazo[4,3-b] durham.ac.ukresearchgate.netthiazol-5-amine are yet to be reported, the successful use of modular flow microreactors for the synthesis of 4,5-disubstituted thiazoles and imidazoles highlights the potential of this technology. durham.ac.uk

In a reported example, a flow chemistry setup utilizing microfluidic reaction chips and packed immobilized-reagent columns enabled the clean and efficient synthesis of thiazole derivatives. durham.ac.uk This approach allows for precise control over reaction parameters and facilitates in-line purification, making it an attractive strategy for the large-scale and sustainable production of imidazo[4,3-b] durham.ac.ukresearchgate.netthiazole-based compounds.

Catalyst Development for Environmentally Benign Syntheses

The development of novel and efficient catalysts is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. In the context of imidazo[4,3-b] durham.ac.ukresearchgate.netthiazole synthesis, the use of catalysts can promote reactions under milder conditions and with greater selectivity. For instance, the use of p-toluenesulfonic acid as a catalyst has been reported for the one-pot, multicomponent synthesis of complex imidazole derivatives. nih.gov

Furthermore, the development of reusable, heterogeneous catalysts is of particular interest. Chitosan, a naturally occurring biopolymer, has been employed as a heterogeneous basic catalyst in the microwave-assisted synthesis of thiazolyl-pyridazinediones, demonstrating the potential of eco-friendly catalysts in heterocyclic synthesis. mdpi.com The exploration of such catalysts for the synthesis of imidazo[4,3-b] durham.ac.ukresearchgate.netthiazol-5-amine could lead to more sustainable and environmentally friendly production methods. The use of copper(II) acetylacetonate (B107027) as a catalyst has also been reported in the ring-opening and reconstruction of related imidazo[2,1-b] durham.ac.ukresearchgate.netresearchgate.netthiadiazoles. rsc.org

Electrophilic and Nucleophilic Reactions of the Imidazo[4,3-b]mdpi.combeilstein-journals.orgthiazole System

The imidazo (B10784944) mdpi.combeilstein-journals.orgthiazole system exhibits susceptibility to both electrophilic and nucleophilic attacks, with the site of reaction being heavily influenced by the substituents present on the ring system. pharmaguideline.com In general, the electron distribution across the fused rings makes certain positions more reactive than others. For the analogous thiazole ring, the C2 position is the most electron-deficient, while the C5 position is comparatively electron-rich. pharmaguideline.com

Studies on the related imidazo[2,1-b]-1,3,4-thiadiazole scaffold show that electrophilic substitution reactions, such as bromination and iodination, preferentially occur at the C5 position of the imidazole ring. mdpi.com This suggests that the C5 position in the imidazo[4,3-b] mdpi.combeilstein-journals.orgthiazole system is likely a primary site for electrophilic attack. The nitrogen atom at position 3 in the thiazole ring is readily protonated due to the availability of a lone pair of electrons. pharmaguideline.com

Nucleophilic reactions can occur, particularly through the displacement of leaving groups attached to the ring or via quaternization of the ring nitrogen, which increases the acidity of the ring protons and facilitates attack by nucleophiles. pharmaguideline.combiointerfaceresearch.com For instance, the synthesis of (pyridin-4-yloxy)imidazo[2,1-b] mdpi.combeilstein-journals.orgthiazines proceeds via nucleophilic substitution, where a hydroxyl group on the thiazine (B8601807) ring is deprotonated with sodium hydride to form an alkoxide that subsequently displaces a fluorine atom on a pyridine ring. biointerfaceresearch.com

Reactivity Profiling of the Exocyclic Amine Functionality

The exocyclic amine group at the 5-position of imidazo[4,3-b] mdpi.combeilstein-journals.orgthiazol-5-amine is a critical functional group that significantly influences the molecule's reactivity. This amine can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation.

In studies of related 2-amino-1,3,4-thiadiazole (B1665364) derivatives, the amino group is a key site for synthetic modification. For example, its reaction with phenacyl bromides leads to the formation of a fused imidazo[2,1-b]-1,3,4-thiadiazole ring system. mdpi.com The successful formation of the fused ring is confirmed by the disappearance of the characteristic NH₂ signals in the ¹H-NMR spectra of the products. mdpi.com This demonstrates the direct involvement of the exocyclic amine in cyclization reactions. The amine functionality can also be a target for forming Schiff bases or participating in Mannich reactions to introduce diverse substituents. nih.gov

Investigations into Ring-Opening and Rearrangement Pathways

The imidazo-thiazole fused ring system and its more complex analogs are known to undergo significant skeletal rearrangements and ring-opening transformations, often induced by basic conditions. nih.govnih.gov These transformations can lead to the formation of new, often isomeric, heterocyclic systems.

One prominent transformation is the base-induced rearrangement of imidazo[4,5-e]thiazolo[3,2-b]triazines into the regioisomeric imidazo[4,5-e]thiazolo[2,3-c]triazine derivatives. nih.gov This isomerization can be achieved using bases like triethylamine (B128534) or sodium alcoholates. nih.gov A more complex rearrangement involves a cascade sequence of hydrolysis and skeletal rearrangement observed in imidazo[4,5-e]thiazolo[2,3-c] mdpi.comnih.govd-nb.infotriazine esters. nih.govnih.gov Treatment with potassium hydroxide (B78521) in methanol (B129727) leads to a thiazole ring expansion, transforming the molecule into an imidazo[4,5-e] mdpi.combeilstein-journals.orgthiazino[2,3-c] mdpi.comnih.govd-nb.infotriazine. beilstein-journals.orgnih.govnih.gov These reactions highlight the dynamic nature of the fused heterocyclic skeleton.

Starting MaterialReagent/ConditionTransformationProductReference
Imidazo[4,5-e]thiazolo[3,2-b]triazinesTriethylamine or Sodium Alkoxide in AlcoholIsomerization/Skeletal RearrangementImidazo[4,5-e]thiazolo[2,3-c]triazines nih.gov
Imidazo[4,5-e]thiazolo[2,3-c] mdpi.comnih.govd-nb.infotriazin-7(8H)-ylidene)acetic acid estersKOH in MethanolHydrolysis and Thiazole Ring ExpansionImidazo[4,5-e] mdpi.combeilstein-journals.orgthiazino[2,3-c] mdpi.comnih.govd-nb.infotriazines beilstein-journals.orgnih.gov
Imidazo[4,5-e]triazine-3-thiones and DEAD/DMADBase-catalyzed rearrangementCondensation followed by rearrangementImidazo[4,5-e]thiazolo[2,3-c]-1,2,4-triazine derivatives d-nb.info

Photochemical and Electrochemical Properties and Induced Transformations

The photochemical and electrochemical properties of these systems are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). While specific data for imidazo[4,3-b] mdpi.combeilstein-journals.orgthiazol-5-amine is not extensively detailed, studies on related structures provide significant insights.

For instance, a bipolar host material, CzBBIT, which incorporates a benzo[d]benzo nih.govd-nb.infoimidazo[2,1-b] mdpi.combeilstein-journals.orgthiazine core, has been studied for its photophysical and electrochemical properties. frontiersin.org The non-conjugated sp³ hybridized bridge in its structure helps in maintaining a high triplet energy, which is beneficial for OLED applications. frontiersin.org Electrochemical characterization of such compounds is often performed using cyclic voltammetry (CV) to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. frontiersin.org

Electrochemical studies on simpler, related heterocycles like 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) show that these molecules can be investigated via cyclic voltammetry to understand their redox behavior. nih.gov Such studies reveal that the electrochemical process can follow an "electron transfer + chemical reaction" (EC) mechanism, and these techniques can even be used for the electrosynthesis of new derivatives. nih.gov

Compound SystemPropertyValue/ObservationMethodReference
CzBBIT (benzo[d]benzo nih.govd-nb.infoimidazo[2,1-b] mdpi.combeilstein-journals.orgthiazine derivative)Optical Bandgap (Eg)3.44 eVUV-Vis Absorption frontiersin.org
CzBBITTriplet Energy (ET)3.0 eVPhosphorescence Spectra (77 K) frontiersin.org
CzBBITHOMO Level-5.83 eVCyclic Voltammetry (CV) frontiersin.org
CzBBITLUMO Level-2.22 eVCyclic Voltammetry (CV) frontiersin.org
2-Amino-5-mercapto-1,3,4-thiadiazole (AMT)Redox BehaviorFollows an EC (Electron transfer + Chemical reaction) mechanismCyclic Voltammetry (CV) nih.gov

Reaction Mechanism Elucidation Studies

Understanding the mechanisms of the complex transformations that imidazo-thiazole systems undergo is crucial for controlling reaction outcomes and designing new synthetic pathways.

The base-induced rearrangements of fused imidazo-thiazole-triazine systems are proposed to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov In this pathway, a nucleophile (such as a hydroxide or alkoxide ion) attacks an electrophilic carbon in the heterocyclic system, leading to the cleavage of a carbon-nitrogen bond and opening of one of the rings. Subsequent recyclization, involving a different nucleophilic atom from the opened intermediate, results in the formation of a new, rearranged heterocyclic skeleton. d-nb.info

Application of Isotopic Labeling in Mechanistic Investigations

Isotopic labeling is a powerful technique for elucidating complex reaction mechanisms by tracing the path of specific atoms throughout a transformation. While specific studies employing isotopic labeling on the imidazo[4,3-b] mdpi.combeilstein-journals.orgthiazole system are not widely reported in the reviewed literature, its application would be invaluable. For example, in the ANRORC-type rearrangements, labeling specific nitrogen or carbon atoms in the starting material with isotopes like ¹⁵N or ¹³C would allow for the definitive tracking of their positions in the final rearranged product via NMR spectroscopy or mass spectrometry. This would provide conclusive evidence for the proposed ring-opening and ring-closure pathways and clarify which atoms are involved in the bond-breaking and bond-forming steps.

Identification and Characterization of Reaction Intermediates

The direct detection and characterization of transient intermediates are key to confirming a proposed reaction mechanism. For the rearrangements of imidazo-thiazole systems, some intermediates have been observed.

In the base-induced rearrangement of imidazo[4,5-e]thiazolo[2,3-c] mdpi.comnih.govd-nb.infotriazine derivatives, ¹H NMR reaction monitoring has allowed for the observation of a ring-opened intermediate. beilstein-journals.orgnih.gov The signals corresponding to this intermediate were detected in the NMR spectrum approximately 30 minutes after the start of the reaction, before the final rearranged product was formed, providing direct evidence for the ring-opening step of the ANRORC mechanism. beilstein-journals.orgnih.gov In other reactions, such as the condensation of imidazo[4,5-e]triazine-3-thiones with acetylenedicarboxylic acid esters, the formation of intermediate Michael adducts is a key step before the final cyclization to the thiazolidin-4-one ring system. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Detailed NMR data, which is fundamental for the definitive structural assignment of organic molecules, is not documented in the public domain for imidazo[4,3-b] researchgate.netnih.govthiazol-5-amine.

Multi-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY, COSY)

There are no published studies detailing the use of multi-dimensional NMR techniques for imidazo[4,3-b] researchgate.netnih.govthiazol-5-amine. Such analyses would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish through-bond and through-space correlations, confirming the connectivity and spatial arrangement of the atoms within the molecule. For related but different structures, like derivatives of imidazo[2,1-b]thiazole, researchers have utilized these techniques to confirm structural assignments. researchgate.netnih.gov However, this information cannot be applied to the title compound.

Solid-State NMR Applications for Polymorph and Conformational Analysis

Information regarding the application of solid-state NMR for the analysis of imidazo[4,3-b] researchgate.netnih.govthiazol-5-amine is absent from the available literature. This technique would be critical for studying the compound in its solid form, providing insights into potential polymorphism, molecular conformation, and packing in the crystal lattice.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data for imidazo[4,3-b] researchgate.netnih.govthiazol-5-amine, which would confirm its molecular weight and provide clues to its structure through fragmentation patterns, is not available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While the molecular formula of imidazo[4,3-b] researchgate.netnih.govthiazol-5-amine is C₅H₅N₃S, corresponding to a monoisotopic mass of 139.0204, published high-resolution mass spectrometry (HRMS) data that would experimentally confirm this exact mass is not found. HRMS is a standard characterization technique, and its absence in the literature for this compound is notable. For comparison, HRMS data for various derivatives of the isomeric imidazo[2,1-b]thiazole system has been reported, confirming their elemental compositions. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

There are no studies on the tandem mass spectrometry (MS/MS) of imidazo[4,3-b] researchgate.netnih.govthiazol-5-amine. Such an analysis would involve isolating the molecular ion and subjecting it to fragmentation to help elucidate the core structure and substituent connectivity. The fragmentation pathways of related but structurally distinct imidazo[2,1-b] researchgate.netnih.govsigmaaldrich.comthiadiazoles have been investigated, revealing characteristic losses of small molecules and radical species.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Experimentally obtained infrared (IR) and Raman spectra for imidazo[4,3-b] researchgate.netnih.govthiazol-5-amine are not present in scientific databases. These techniques are vital for identifying the characteristic vibrational modes of the functional groups within the molecule, such as the N-H stretches of the amine group and the various C=N, C=C, and C-S bonds within the heterocyclic framework. For other imidazo[2,1-b] researchgate.netnih.govsigmaaldrich.comthiadiazole derivatives, characteristic IR absorption bands have been identified for C-H and other specific functional groups. nih.gov

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation Determination

X-ray crystallography stands as the gold standard for the unequivocal determination of the three-dimensional structure of a crystalline compound. This powerful technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing a complete and static picture of the molecule in the solid state. For chiral molecules, X-ray crystallography can directly establish the absolute configuration of stereocenters, a critical piece of information that cannot be reliably obtained by many other analytical methods.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement and intensity of the diffracted beams are dependent on the electron density distribution within the crystal, which in turn is dictated by the atomic arrangement. For chiral crystals, the anomalous dispersion of X-rays by the atoms can be used to determine the absolute structure.

While specific X-ray crystallographic data for imidazo[4,3-b] mdpi.combbk.ac.ukthiazol-5-amine is not extensively reported in publicly available literature, the analysis of a hypothetical chiral derivative would yield data similar to that presented in Table 1. This data provides the fundamental parameters of the crystal lattice and would be accompanied by a detailed list of atomic coordinates, bond lengths, and angles that define the molecule's precise three-dimensional shape and the absolute configuration of its chiral centers.

Table 1: Representative Crystallographic Data for a Chiral Imidazo[4,3-b] mdpi.combbk.ac.ukthiazole Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)10.211
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Volume (ų)1367.5
Z4
Flack Parameter0.02(3)

Note: The data presented in this table is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis of a chiral, non-centrosymmetric crystal. The Flack parameter is a critical value in determining the absolute stereochemistry of a chiral structure; a value close to zero for a given configuration confirms its correctness.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism) for Chiral Derivatives

While X-ray crystallography provides a definitive solid-state structure, chiroptical spectroscopic methods, such as circular dichroism (CD) spectroscopy, offer valuable insights into the stereochemistry of chiral molecules in solution. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is highly sensitive to the three-dimensional arrangement of chromophores and their surrounding environment within the molecule.

For a chiral derivative of imidazo[4,3-b] mdpi.combbk.ac.ukthiazol-5-amine, the imidazo[4,3-b] mdpi.combbk.ac.ukthiazole core and any additional chromophoric substituents would give rise to a characteristic CD spectrum. Enantiomers of a chiral compound will produce mirror-image CD spectra, making this technique exceptionally useful for distinguishing between them and for determining enantiomeric purity.

The interpretation of CD spectra to assign absolute configuration often involves comparison with the spectra of structurally related compounds of known stereochemistry or through comparison with theoretical spectra generated by computational methods, such as time-dependent density functional theory (TD-DFT).

Table 2 illustrates the type of data that would be obtained from a CD spectroscopic analysis of a pair of enantiomers of a chiral imidazo[4,3-b] mdpi.combbk.ac.ukthiazole derivative. The sign and magnitude of the molar ellipticity ([θ]) at specific wavelengths are characteristic of a particular enantiomer and can be used to determine its absolute configuration when correlated with other data.

Table 2: Representative Circular Dichroism Data for Enantiomers of a Chiral Imidazo[4,3-b] mdpi.combbk.ac.ukthiazole Derivative

EnantiomerWavelength (nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)
(+)-Enantiomer280+15,000
250-10,000
(-)-Enantiomer280-15,000
250+10,000

Note: The data in this table is hypothetical and illustrates the mirror-image relationship of the CD spectra for a pair of enantiomers. The specific wavelengths and intensities of the Cotton effects are dependent on the precise structure of the molecule.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of imidazo[4,3-b] nih.govthiazol-5-amine and its analogs. These calculations offer a detailed understanding of the molecule's electronic structure, spectroscopic characteristics, and reactivity.

Electronic Structure Analysis and Molecular Orbital Theory

Quantum chemical calculations, particularly using DFT methods like B3LYP with a 6-31G(d) basis set, are employed to analyze the electronic structure of imidazo[4,3-b] nih.govthiazole (B1198619) derivatives. nih.gov This analysis involves the examination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The distribution of electron density in these frontier orbitals is crucial for predicting the molecule's reactivity and potential as an electron donor or acceptor. nih.gov

The energy gap between the HOMO and LUMO (Eg) is a key descriptor of molecular reactivity. A smaller energy gap suggests higher reactivity. nih.gov Theoretical calculations have been used to determine various quantum chemical descriptors, including total energy, ionization potential, electron affinity, chemical potential, hardness, and electrophilicity index, which collectively provide a comprehensive picture of the molecule's electronic behavior. nih.gov For instance, in a study of novel asymmetrical azines containing a 1,3,4-thiadiazole (B1197879) sulfonamide moiety, DFT calculations were used to determine these descriptors and analyze the electron density distribution in the HOMOs and LUMOs. nih.gov

Spectroscopic Property Prediction and Validation

Computational methods are also utilized to predict and validate the spectroscopic properties of imidazo[4,3-b] nih.govthiazole derivatives. Theoretical calculations of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, often performed using the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional and basis set, can be compared with experimental data to confirm the synthesized structures. nih.govsemanticscholar.org For example, in the study of imidazo[4,5-e] nih.govthiazino[2,3-c] researchgate.netnih.govtriazines, the structures of the synthesized compounds were confirmed by 1H and 13C NMR spectroscopy, with characteristic signals allowing for the attribution to specific heterocyclic systems. semanticscholar.org

Reaction Mechanism Computational Modeling and Transition State Analysis

Computational modeling plays a vital role in elucidating the mechanisms of chemical reactions involving the imidazo[4,3-b] nih.govthiazole scaffold. DFT calculations can be used to model reaction pathways, identify transition states, and determine activation energies. This provides valuable insights into the feasibility and selectivity of a particular reaction.

For instance, the plausible mechanism for the formation and rearrangement of imidazo[4,5-e]thiazolo[3,2-b]triazines into their regioisomeric counterparts has been detailed through computational analysis. nih.govresearchgate.net These studies often involve modeling the initial Michael addition, subsequent cyclization, and the final rearrangement steps, providing a step-by-step understanding of the reaction cascade. nih.gov The assumed mechanism for the formation of imidazo[4,5-e] nih.govthiazino[2,3-c] researchgate.netnih.govtriazine-7-carboxylic acids involves the redistribution of electron density after protonation, leading to the cleavage of a C-N bond in the triazine ring. beilstein-journals.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Interactions

While specific molecular dynamics (MD) simulation studies on imidazo[4,3-b] nih.govthiazol-5-amine were not found in the provided search results, MD simulations are a powerful computational technique used to study the conformational landscape and dynamic interactions of molecules. For similar heterocyclic systems, MD simulations have been employed to understand the stability of protein-ligand complexes. semanticscholar.org These simulations can provide insights into how the molecule might behave in a biological environment, revealing its flexibility and preferred conformations when interacting with a target protein.

In Silico Structure-Activity Relationship (SAR) Prediction and Ligand Design Principles

In silico Structure-Activity Relationship (SAR) studies are crucial for the rational design of new and more potent derivatives of imidazo[4,3-b] nih.govthiazole. By analyzing the relationship between the structural features of a series of compounds and their biological activity, researchers can identify key pharmacophores and design new molecules with enhanced therapeutic potential.

SAR analyses have revealed that the nature and position of substituents on the imidazo (B10784944) nih.govnih.govthiadiazole core are critical for their biological activity. For example, in a series of 1,3,4-thiadiazole derivatives, the nature of the substituent on the C-5 phenyl ring was found to be important for their cytotoxic activity. nih.gov Similarly, for other related heterocyclic compounds, the presence of specific groups, such as electron-withdrawing substituents or particular ring systems, has been shown to promote anticancer or antimicrobial activity. nih.govmdpi.com The fusion of the imidazole (B134444) and 1,3,4-thiadiazole rings to form the imidazo[2,1-b] nih.govnih.govthiadiazole scaffold has been a significant strategy in developing compounds with a wide range of biological activities. nih.govnih.gov

Molecular Docking Studies for Protein-Ligand Interaction Modeling

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. This method is instrumental in understanding the potential mechanism of action of imidazo[4,3-b] nih.govthiazole derivatives and in designing new inhibitors.

Docking studies have been performed on various imidazo[2,1-b] nih.govnih.govthiadiazole derivatives against a range of biological targets. nih.govnih.gov These studies have revealed that these compounds can bind to the active sites of enzymes through a network of hydrogen bonds and hydrophobic interactions. nih.govnih.gov For example, docking studies of imidazo[2,1-b] nih.govnih.govthiadiazoles with the transforming growth factor-beta (TGF-β) type I receptor kinase domain showed strong binding interactions. nih.gov In another study, docking of imidazo[2,1-b]thiazole-linked thiadiazole conjugates against the Glypican-3 (GPC-3) protein revealed good binding affinities, suggesting their potential as anticancer agents. nih.gov

The results from molecular docking are often presented as a docking score, which estimates the binding affinity, and a detailed visualization of the interactions between the ligand and the amino acid residues of the protein. nih.govresearchgate.net

Computational Target Identification and Validation Methodologies

A thorough search of scientific databases and research articles did not yield any studies detailing the use of computational methodologies for the identification or validation of biological targets for imidazo[4,3-b]thiazol-5-amine . The application of computational techniques such as reverse docking, molecular similarity profiling, or pathway analysis to elucidate the potential protein targets of this specific compound has not been reported in the accessible literature. Consequently, there are no research findings to present regarding its computationally predicted mechanisms of action or validated biological targets.

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Approaches

Similarly, the field of cheminformatics has not yet directed its focus towards imidazo[4,3-b]thiazol-5-amine . There are no published Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models that have been developed for this compound or a series of its derivatives. Such studies are fundamental for understanding the relationship between the molecular structure of a compound and its biological activity or physicochemical properties. The absence of such research indicates a significant gap in the knowledge surrounding the potential therapeutic applications and molecular characteristics of imidazo[4,3-b]thiazol-5-amine .

Mechanistic Biological Investigations

Enzyme Target Identification and Inhibition Kinetics (in vitro studies)

Derivatives of the related imidazo[2,1-b] mdpi.comnih.govthiadiazole scaffold have been the subject of numerous studies to identify their enzymatic targets and understand their inhibition kinetics. These investigations are crucial for elucidating the mechanisms underlying their pharmacological effects, which range from anticancer to anti-inflammatory and antimicrobial activities. mdpi.comnih.gov

One of the key enzyme targets identified for imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives is Focal Adhesion Kinase (FAK) . nih.govbiorxiv.org FAK is a non-receptor protein tyrosine kinase that is overexpressed in various cancers, including mesothelioma and pancreatic ductal adenocarcinoma (PDAC), and plays a vital role in cell adhesion, migration, proliferation, and survival. nih.govbiorxiv.org Studies have shown that certain imidazo[2,1-b] mdpi.comnih.govthiadiazole compounds can inhibit the phosphorylation of FAK, leading to antiproliferative and antimigratory effects in cancer cells. nih.govbiorxiv.org

Another important enzyme class targeted by these compounds is the cyclooxygenases (COX-1 and COX-2) . mdpi.com These enzymes are central to the inflammatory process, and their inhibition is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Molecular docking studies have suggested that 2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives can bind to the active sites of both COX-1 and COX-2. mdpi.com

In the context of infectious diseases, imidazo[2,1-b]thiazole-5-carboxamides have been identified as potent inhibitors of QcrB , a critical component of the cytochrome bcc-aa3 super complex in the electron transport chain of Mycobacterium tuberculosis. nih.govnih.gov This inhibition disrupts the energy metabolism of the bacteria, leading to its demise.

Furthermore, derivatives of imidazo[2,1-b] mdpi.comnih.govthiadiazole have been investigated as inhibitors of carbonic anhydrases (CAs) , specifically isoforms hCA I, hCA II, hCA IX, and hCA XII. mdpi.com Some of these compounds have shown selective inhibition of hCA II, an isoform implicated in diseases like glaucoma. mdpi.com

Additionally, research has explored the potential of these heterocyclic compounds to inhibit enzymes involved in Alzheimer's disease, such as beta-site APP cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . researchgate.net

The following table summarizes some of the identified enzyme targets for imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives and their reported inhibitory activities.

Compound ClassEnzyme TargetReported Activity
Imidazo[2,1-b] mdpi.comnih.govthiadiazolesFocal Adhesion Kinase (FAK)Inhibition of phosphorylation nih.govbiorxiv.org
2,6-diaryl-imidazo[2,1-b] mdpi.comnih.govthiadiazolesCyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2)Binding to active site mdpi.com
Imidazo[2,1-b]thiazole-5-carboxamidesQcrB (in M. tuberculosis)Potent inhibition nih.govnih.gov
Imidazo[2,1-b] mdpi.comnih.govthiadiazolesCarbonic Anhydrase II (hCA II)Selective inhibition mdpi.com
Imidazo[2,1-b] mdpi.comnih.govthiadiazolesBACE1, AChE, BuChEInhibitory activity researchgate.net

Characterization of Binding Mechanisms (e.g., Competitive, Non-competitive, Allosteric)

The binding mechanisms of imidazo (B10784944) mdpi.comthiazole (B1198619) derivatives are being actively investigated to understand how they interact with their target enzymes. For instance, studies on pantothenate synthetase have revealed different modes of inhibition. Pantothenate itself exhibits uncompetitive inhibition towards both D-pantoate and ATP, and non-competitive inhibition towards beta-alanine. In contrast, the ATP analog AMPCPP shows competitive inhibition with respect to ATP, uncompetitive inhibition towards beta-alanine, and non-competitive inhibition towards D-pantoate.

Derivatives of imidazo[2,1-b]thiazoles and related structures have been identified as positive allosteric modulators (PAMs) of GABA-A receptors. nih.gov This indicates an allosteric binding mechanism where the compound binds to a site on the receptor that is distinct from the main ligand binding site, enhancing the receptor's response to its natural ligand.

Structural Biology Approaches (e.g., Co-crystallization with Target Proteins)

Structural biology techniques, particularly molecular docking studies, have been instrumental in visualizing the interactions between imidazo mdpi.comthiazole derivatives and their target proteins. For example, docking studies of imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives with COX-1 and COX-2 have identified key amino acid residues involved in binding. Tyr357 and Ser523 in COX-1, and Ser516, Arg106, and Tyr371 in COX-2 were found to be important for forming hydrogen bonds with the inhibitors. mdpi.com

Similarly, molecular docking of N-(5-morpholino-2-arylimidazo[2,1-b] mdpi.comnih.govthiadiazol-6-yl)carboxamides with Fer kinase revealed that a compound with a 4-methyl-N-(5-morpholino-2-(3-nitrophenyl)imidazo[2,1-b] mdpi.comnih.govthiadiazol-6-yl)benzamide structure exhibited a strong binding energy, stabilized by five intermolecular hydrogen bonds with amino acids like Asn573. biointerfaceresearch.com These computational approaches provide valuable insights into the binding modes and help in the rational design of more potent and selective inhibitors.

Receptor Binding and Activation/Antagonism Studies (in vitro studies)

The interaction of imidazo mdpi.comthiazole derivatives with various receptors has been a key area of investigation. For instance, certain imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives have been screened for their activity as β2-adrenergic receptor (β2-AR) antagonists, with some compounds showing significant antagonistic effects. researchgate.net

Ligand-Receptor Interaction Profiling and Selectivity Analysis

The selectivity of these compounds for their target receptors is a critical aspect of their development as therapeutic agents. A notable example is the development of agonists for the human constitutive androstane (B1237026) receptor (CAR). While the prototype human CAR agonist, CITCO, also activates the related pregnane (B1235032) X receptor (PXR), researchers have discovered derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine that are potent and selective human CAR agonists with minimal cross-reactivity with other nuclear receptors. nih.gov

Similarly, 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been identified as positive allosteric modulators (PAMs) of the A3 adenosine (B11128) receptor (A3AR). nih.gov These compounds enhance the efficacy of A3AR agonists without affecting their potency, demonstrating a selective allosteric mechanism. nih.gov

Cell-Based Assays for Intracellular Pathway Modulation (mechanistic focus)

Cell-based assays are crucial for understanding how these compounds affect intracellular signaling pathways and cellular functions.

Signaling Pathway Analysis and Reporter Gene Assays

Studies on imidazo[2,1-b] mdpi.comnih.govthiadiazole derivatives in pancreatic cancer cells have shown that their antiproliferative activity is associated with the inhibition of phospho-FAK. nih.gov This inhibition can lead to cell cycle arrest and apoptosis. Furthermore, some of these compounds have been found to potentiate the effect of the chemotherapeutic drug gemcitabine (B846) by increasing the mRNA expression of the human equilibrative nucleoside transporter-1 (hENT-1), which is a key transporter for gemcitabine. nih.gov

In the context of tuberculosis, the activity of imidazo[2,1-b]thiazole-5-carboxamides has been evaluated in macrophage infection models. nih.govplos.org These ex vivo studies, which mimic the physiological conditions of the disease more closely, have confirmed the potent intracellular activity of these compounds against M. tuberculosis. nih.govplos.org

The following table provides a summary of the findings from cell-based assays for imidazo mdpi.comthiazole derivatives.

Compound ClassCell Line(s)Pathway/Process InvestigatedKey Findings
Imidazo[2,1-b] mdpi.comnih.govthiadiazolesPeritoneal mesothelioma cellsFAK phosphorylation, Gemcitabine potentiationInhibition of phospho-FAK, increased hENT-1 mRNA expression nih.gov
Imidazo[2,1-b]thiazole-5-carboxamidesMurine raw 264.7 macrophagesIntracellular M. tuberculosis growthPotent inhibition of intracellular bacterial replication nih.govplos.org
Imidazo[2,1-b] mdpi.comnih.govthiadiazolesPancreatic cancer cellsFAK signaling, cell cycle, apoptosisInhibition of FAK signaling, G2/M cell cycle arrest, apoptosis induction biorxiv.org

Protein-Protein Interaction Studies (e.g., FRET, Co-IP)

There are currently no publicly available research articles or data detailing protein-protein interaction studies, such as Förster Resonance Energy Transfer (FRET) or co-immunoprecipitation (Co-IP), conducted on imidazo[4,3-b] nih.govuni.luthiazol-5-amine. Consequently, its potential to modulate or interfere with protein complexes remains uncharacterized.

Elucidation of Molecular Mechanisms of Action (at the cellular and sub-cellular level)

Detailed investigations into the molecular, cellular, and sub-cellular mechanisms of action of imidazo[4,3-b] nih.govuni.luthiazol-5-amine have not been reported in the available scientific literature. While studies exist for structurally related but distinct heterocyclic compounds, such as derivatives of imidazo[2,1-b] nih.govuni.lunih.govthiadiazole which have been investigated for their effects on pathways like Focal Adhesion Kinase (FAK) signaling, no such data is available for imidazo[4,3-b] nih.govuni.luthiazol-5-amine. nih.gov Therefore, its specific molecular targets and the cellular pathways it may influence are presently unknown.

Proteomic and Metabolomic Approaches for Target and Pathway Discovery

No studies utilizing proteomic or metabolomic approaches to identify the molecular targets or discover the metabolic pathways affected by imidazo[4,3-b] nih.govuni.luthiazol-5-amine have been published. Such analyses are crucial for building a comprehensive profile of a compound's biological activity, and this information is currently lacking for imidazo[4,3-b] nih.govuni.luthiazol-5-amine.

Applications in Advanced Chemical Sciences

Catalysis and Organocatalysis Utilizing Imidazo[4,3-b]nih.govuni.luthiazole Scaffolds

A thorough review of existing literature did not yield specific examples of the imidazo[4,3-b] nih.govuni.luthiazole (B1198619) scaffold or its derivatives, including imidazo[4,3-b] nih.govuni.luthiazol-5-amine, being utilized in catalysis or organocatalysis. While heterocyclic compounds are a cornerstone of modern catalysis, research in this area appears to be concentrated on other isomeric or related structures.

Material Science Applications (e.g., in Organic Electronics, Luminescent Materials)

There is a lack of specific data on the application of imidazo[4,3-b] nih.govuni.luthiazol-5-amine in material science. The broader class of thiazole-based organic semiconductors has been reviewed for applications in organic field-effect transistors and solar cells, but this does not specifically cover the imidazo[4,3-b] nih.govuni.luthiazole framework. nih.gov Similarly, while imidazole-based compounds are studied for their luminescent properties for potential use in Organic Light-Emitting Diodes (OLEDs), specific studies on the requested scaffold are not present in the available literature. researchgate.netmdpi.com One study on a more complex, related structure, 5H-Benzo[d]Benzo researchgate.netresearchgate.netImidazo[2,1-b] nih.govuni.luThiazine (B8601807), was identified for its use as a host material in OLEDs, but this is a structurally distinct system. nih.gov

Analytical Method Development for Detection and Quantification

The development of specific analytical methods for the detection and quantification of imidazo[4,3-b] nih.govuni.luthiazol-5-amine is not documented in the available research. General methods for related heterocyclic systems exist, but tailored techniques for this specific compound are absent.

No dedicated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantification of imidazo[4,3-b] nih.govuni.luthiazol-5-amine were found. While HPLC methods have been developed for other imidazole-containing compounds and various thiadiazole derivatives, these are not directly applicable without specific validation for the target analyte. researchgate.net The characterization of newly synthesized related compounds often involves spectroscopic methods like NMR and IR, rather than the development of quantitative chromatographic techniques. mdpi.com

Specific spectrophotometric or electrochemical methods for the detection of imidazo[4,3-b] nih.govuni.luthiazol-5-amine have not been reported in the surveyed literature. While such methods exist for simpler 1,3,4-thiadiazole (B1197879) derivatives, these methodologies are not specific to the fused imidazo[4,3-b] nih.govuni.luthiazole ring system.

Emerging Research Frontiers and Future Directions

Integration with Artificial Intelligence and Machine Learning in Pre-Clinical Compound Discovery

Machine learning models can accelerate the initial phases of drug discovery by efficiently exploring the vast chemical space. a-star.edu.sg For the imidazo[4,3-b] nih.govacs.orgthiazol-5-amine core, AI can be employed to:

Predict Biological Activity: By training algorithms on datasets of known active and inactive molecules with similar structural features, ML models can predict the potential biological activities of novel, un-synthesized derivatives. This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Optimize Pharmacokinetic Properties: AI tools can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. This in silico analysis helps in designing derivatives with better drug-like characteristics from the outset, reducing the likelihood of late-stage failures.

De Novo Design: Generative AI models can design entirely new molecules based on the imidazo[4,3-b] nih.govacs.orgthiazol-5-amine scaffold, optimized for specific biological targets. These models can produce structures that human chemists might not have conceived, expanding the accessible chemical diversity.

Development of Novel Synthetic Methodologies for Enhanced Structural Diversification

Expanding the library of available imidazo[4,3-b] nih.govacs.orgthiazol-5-amine derivatives is crucial for exploring their full potential. Future research will focus on developing novel, efficient, and versatile synthetic methods to achieve greater structural diversification. The goal is to move beyond traditional multi-step syntheses towards more elegant and powerful strategies.

Key areas of development include:

One-Pot, Multi-Component Reactions (MCRs): These reactions allow the construction of complex molecules from simple starting materials in a single step, which is both time- and resource-efficient. Designing an MCR for the imidazo[4,3-b] nih.govacs.orgthiazole (B1198619) core would be a significant breakthrough.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting and developing flow-based syntheses for this scaffold will be a key enabler for producing large, diverse libraries for high-throughput screening.

Skeletal Rearrangements: Investigating base- or acid-induced skeletal rearrangements of related heterocyclic systems could provide unexpected and novel pathways to the imidazo[4,3-b] nih.govacs.orgthiazole framework and its derivatives.

Late-Stage Functionalization: Developing methods to selectively modify the core structure after it has been assembled is a powerful strategy. This allows for the rapid generation of analogues from a common intermediate, which is invaluable for structure-activity relationship (SAR) studies.

Synthetic StrategyPotential Advantage for Imidazo[4,3-b] nih.govacs.orgthiazoleRelated Precedent
Click Chemistry Rapidly links the core scaffold to various functional groups, enabling modular synthesis of derivatives.Used to synthesize novel imidazole-1,2,3-triazole hybrids with anticancer activity. nih.gov
Condensation Reactions A foundational method for building the fused ring system, often by reacting an amino-thiazole derivative with an α-haloketone or similar electrophile.Widely used for the synthesis of the isomeric imidazo[2,1-b]-1,3,4-thiadiazoles. mdpi.com
Microwave-Assisted Synthesis Accelerates reaction times, often improving yields and reducing side products.A common tool in heterocyclic chemistry to speed up thermal reactions.
Photoredox Catalysis Enables novel bond formations under mild conditions, allowing for the introduction of previously inaccessible functional groups.An emerging powerful tool in modern organic synthesis.

Exploration of Undiscovered Biological Targets and Pathways for Mechanistic Probes

While the biological activity of imidazo[4,3-b] nih.govacs.orgthiazol-5-amine itself is not yet widely documented, the extensive research on its isomers provides a fertile ground for hypothesis-driven exploration. Derivatives of the related imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole scaffold have been shown to possess a remarkable range of activities, suggesting that the imidazo[4,3-b] nih.govacs.orgthiazole core could serve as a valuable mechanistic probe to investigate novel biological pathways. mdpi.com

Future research should focus on screening derivatives against emerging and unconventional drug targets. Recent groundbreaking studies on the imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole isomer have identified it as a promising scaffold for targeting protein-protein interactions and misfolded proteins, opening up exciting new avenues. acs.org

Potential Target Areas for Exploration:

Target ClassSpecific Example from Isomer ResearchRationale for Imidazo[4,3-b] nih.govacs.orgthiazole Exploration
Misfolded Proteins α-Synuclein: Imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivatives were identified as a new scaffold for binding to α-synuclein aggregates, which are hallmarks of Parkinson's disease. nih.govThe unique geometry of the imidazo[4,3-b] nih.govacs.orgthiazole core may offer different binding kinetics or selectivity for α-synuclein or other amyloid proteins like tau and amyloid-beta.
Protein Tyrosine Phosphatases SHP2: Novel imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole analogues were discovered as potent inhibitors of SHP2, a crucial anticancer target. nih.govDerivatives could serve as allosteric modulators, providing a different mechanism of inhibition compared to active site inhibitors.
Kinases Focal Adhesion Kinase (FAK): Certain imidazo[2,1-b] nih.govacs.orgnih.govthiadiazoles inhibit FAK phosphorylation, showing potential in treating cancers like peritoneal mesothelioma. nih.govamsterdamumc.nlThe scaffold could be decorated with substituents to target specific kinase families implicated in a variety of diseases, from cancer to inflammation.
Microbial Targets Bacterial and Fungal Proteins: Various aminothiazole and imidazothiadiazole derivatives have demonstrated antibacterial and antifungal properties. mdpi.comnih.govNew derivatives could be explored to combat antimicrobial resistance by acting on novel bacterial or fungal targets.

Design and Synthesis of Advanced Spectroscopic and Fluorescent Probes

The inherent electronic properties of fused heterocyclic systems make them excellent candidates for the development of spectroscopic and fluorescent probes. These tools are indispensable for studying biological processes in real-time and with high spatial resolution. The imidazo[4,3-b] nih.govacs.orgthiazol-5-amine scaffold holds significant promise in this domain.

Recent research has demonstrated that the isomeric imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole scaffold can be engineered to create fluorescent inhibitors. nih.gov One such derivative was shown to exhibit green fluorescence, enabling its visualization in HeLa cells and even in whole organisms like zebrafish. nih.gov This dual-functionality—acting as both an inhibitor and a fluorescent reporter—is a highly sought-after characteristic in a chemical probe.

Furthermore, the development of radiolabeled imidazo[2,1-b] nih.govacs.orgnih.govthiadiazole derivatives for Positron Emission Tomography (PET) imaging of α-synuclein in the brain highlights the scaffold's potential for creating advanced diagnostic agents. acs.orgnih.govresearcher.life

Future work on imidazo[4,3-b] nih.govacs.orgthiazol-5-amine should focus on:

Developing Fluorogenic Probes: Synthesizing derivatives that are non-fluorescent until they bind to a specific biological target. This "turn-on" mechanism provides a high signal-to-noise ratio, which is ideal for cellular imaging.

Creating Environment-Sensitive Dyes: Designing probes whose fluorescence emission color or intensity changes based on the local environment (e.g., polarity, viscosity). This could be used to report on changes in cell membrane properties or protein conformation. nih.gov

Synthesizing PET Tracers: By incorporating positron-emitting isotopes like Fluorine-18, derivatives of imidazo[4,3-b] nih.govacs.orgthiazol-5-amine could be developed as PET probes for novel neurological or oncological targets. The structural modifications from the isomeric series provide a validated starting point for optimizing brain uptake and clearance rates. acs.org

pH-Responsive Probes: Functionalizing the scaffold to create probes that change their fluorescent properties in response to pH could allow for the imaging of acidic organelles like lysosomes or the acidic microenvironment of tumors. nih.gov

By systematically exploring these frontiers, the scientific community can unlock the full potential of the imidazo[4,3-b] nih.govacs.orgthiazol-5-amine scaffold, paving the way for new therapeutic agents, diagnostic tools, and powerful chemical probes to illuminate the complex workings of biology.

Q & A

Q. Q: What are the most reliable synthetic routes for preparing imidazo[4,3-b][1,3]thiazol-5-amine derivatives?

A: A common approach involves multi-component reactions (MCRs) under mild conditions. For example, Mahdavi et al. (2012) developed a one-pot, four-component synthesis using aldehydes, thiourea, hydrazine, and α-halo ketones, yielding derivatives with high regioselectivity . Another method employs cyclization of S-amino acids with phenylisothiocyanate in a triethylamine/DMF-H₂O system, as demonstrated by Dalal et al. for structurally related imidazolidinones . Key parameters include pH control (neutral to slightly basic) and temperature optimization (60–80°C).

Advanced Synthesis: Microwave-Assisted Techniques

Q. Q: How can microwave irradiation improve the synthesis of this compound derivatives?

A: Microwave-assisted synthesis significantly reduces reaction times (from hours to minutes) and enhances yields. For instance, PubChem reports microwave techniques for analogous triazole-thioether compounds, achieving >85% yield compared to 60–70% via conventional heating . This method is particularly effective for cyclization steps, where rapid energy transfer minimizes side reactions like oxidation or decomposition.

Basic Characterization Techniques

Q. Q: What spectroscopic methods are essential for characterizing this compound derivatives?

A: Core techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromaticity. The NH₂ group typically appears as a broad singlet at δ 5.5–6.5 ppm .
  • IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) confirm the heterocyclic backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in the structural assignment of this compound derivatives?

A: Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and bond angles. For example, Wu et al. (2016) resolved the crystal structure of a thiazol-2-amine analog, revealing planar geometry and hydrogen-bonding networks critical for biological activity . This method is indispensable for validating computational models or resolving conflicting spectral data.

Basic Biological Activity Screening

Q. Q: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in these derivatives?

A: Standard assays include:

  • Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi).
  • Agar diffusion to assess zone-of-inhibition profiles.
    For example, Hatamjafari et al. (2012) tested imidazo-thiazole derivatives against S. aureus and E. coli, identifying compounds with MIC values ≤8 µg/mL .

Advanced Mechanistic Studies

Q. Q: How can researchers investigate the enzyme inhibition mechanisms of this compound derivatives?

A: Kinetic assays (e.g., Lineweaver-Burk plots) and molecular docking are critical. A study on 15-lipoxygenase inhibitors demonstrated competitive inhibition (Ki ~0.8 µM) via hydrophobic interactions with the enzyme’s active site . Fluorescence quenching assays further confirmed binding constants (Ksv ~10⁴ M⁻¹) .

Basic Analytical Method Development

Q. Q: What HPLC conditions are optimal for purity analysis of these compounds?

A: Reverse-phase C18 columns with a mobile phase of acetonitrile/water (70:30, v/v) and 0.1% trifluoroacetic acid (TFA) provide sharp peaks (retention time 6–8 min). UV detection at 254 nm is recommended due to strong π→π* transitions in the heterocyclic core .

Handling Data Contradictions

Q. Q: How should researchers address discrepancies between computational predictions and experimental biological activity?

A: Re-evaluate assumptions in docking studies (e.g., protonation states or solvation effects) and validate via mutagenesis or isothermal titration calorimetry (ITC). For example, a derivative predicted to inhibit EGFR kinase showed no activity experimentally, likely due to steric clashes not accounted for in silico . Cross-verification with multiple software packages (e.g., AutoDock vs. Schrödinger) is advised .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q: Which substituents enhance the antitumor activity of this compound derivatives?

A: Substituents at the 3- and 6-positions significantly modulate activity. Wu et al. (2016) found that electron-withdrawing groups (e.g., -CF₃) at position 6 increased cytotoxicity (IC₅₀ ~2 µM vs. HepG2), while bulky aryl groups at position 3 improved selectivity by reducing off-target effects .

Safety and Toxicity Profiling

Q. Q: What precautions are necessary when handling these compounds in the lab?

A: While specific toxicity data are limited, general guidelines include:

  • Use of PPE (gloves, goggles) due to potential skin/eye irritation.
  • Avoidance of inhalation; work in a fume hood.
  • Storage in amber vials at –20°C to prevent photodegradation .

Computational Modeling for Optimization

Q. Q: How can DFT calculations guide the design of novel derivatives?

A: Density functional theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) correlating with reactivity. For instance, a HOMO energy of –5.2 eV suggests nucleophilic susceptibility, guiding functionalization at specific positions . Molecular dynamics simulations further assess stability in biological membranes .

Reaction Mechanism Elucidation

Q. Q: What experimental techniques confirm the proposed mechanisms for cyclization reactions?

A: Isotopic labeling (e.g., ¹⁵N-thiourea) and trapping intermediates (e.g., using TEMPO) validate pathways. For MCRs, in situ FTIR monitors thiourea intermediate formation, while ESI-MS identifies transient species .

Advanced Purification Challenges

Q. Q: How can researchers overcome low yields in column chromatography for polar derivatives?

A: Use of mixed-mode stationary phases (e.g., C18 with ion-pairing agents) improves resolution. Preparative HPLC with gradient elution (5–95% acetonitrile in 20 min) is effective for milligram-scale isolation . Recrystallization from ethanol/water (1:3) enhances purity (>99%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.